![molecular formula C17H11FN2O4 B2912503 5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477856-88-5](/img/structure/B2912503.png)
5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
This compound belongs to the class of organic compounds known as diphenylethers . It is an aromatic compound containing two benzene rings linked to each other through an ether group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinetrione ring attached to a phenyl ring through a methylene bridge . The phenyl ring is further attached to a fluorophenoxy group .Scientific Research Applications
- Caspase-Dependent and -Independent Pathways : KSK05104-induced apoptosis involves both caspase-dependent and caspase-independent mechanisms .
IKKβ Inhibition and Anti-Inflammatory Potential
KSK05104 has potent and selective inhibitory activity against IKKβ (IκB kinase β), a key regulator of the NF-κB pathway. NF-κB plays a crucial role in inflammation and cell survival. By inhibiting IKKβ, KSK05104 may suppress NF-κB activation, which could have implications in cancer and inflammatory diseases .
Antiproliferative and Antiviral Activities
While not directly related to the compound , indole derivatives (such as KSK05104) have been explored for their biological potential. For instance, pyrimidine-derived indole ribonucleosides exhibited antiproliferative activity against various cancer cell lines and antiviral effects .
Mechanism of Action
Target of Action
Similar compounds have been shown to targetNF-κB in colon cancer cells . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
It’s suggested that similar compounds may act by inactivating nf-κb, thereby inhibiting the antiapoptotic function of nf-κb and reducing the ability of cancer cells to grow .
Result of Action
The result of the compound’s action could potentially be the inhibition of cancer cell growth, as suggested by the potential inactivation of NF-κB . This could lead to apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
5-[[2-(4-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c18-11-5-7-12(8-6-11)24-14-4-2-1-3-10(14)9-13-15(21)19-17(23)20-16(13)22/h1-9H,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJFKOBVHIVSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione |
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